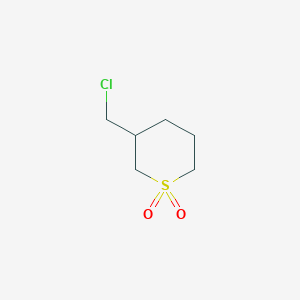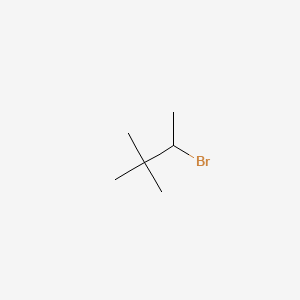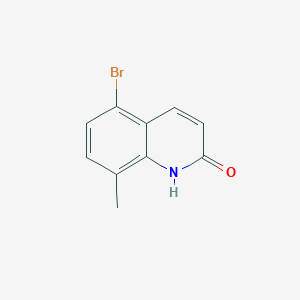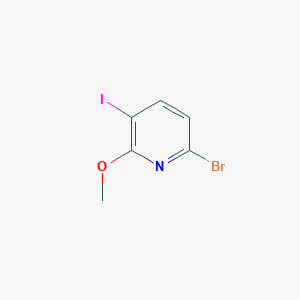
3-(Chloromethyl)-1lambda6-thiane-1,1-dione
Vue d'ensemble
Description
3-(Chloromethyl)-1lambda6-thiane-1,1-dione, also known as CMTD, is a highly reactive organic compound with a variety of applications in organic synthesis. It has been widely studied for its ability to act as a catalyst in the formation of organic compounds, as well as its potential to act as a drug in the treatment of certain diseases. In
Applications De Recherche Scientifique
Polymer Synthesis and Modification
Research demonstrates the utility of chloro-substituted compounds in the synthesis and functional modification of polymers. For instance, the ring-opening copolymerization of chloro-substituted lactones with l-lactide results in chloro-substituted polylactides. These polymers are further modified through reactions with thiols, showcasing a pathway for creating materials with varied properties (Kalelkar et al., 2016).
Organo-Catalysis in Polymerization
Compounds deriving from glutamic acid, similar in structural modification potential to 3-(Chloromethyl)-1λ⁶-thiane-1,1-dione, have been explored for organo-catalyzed ring-opening polymerization. These studies underline the role of functional groups in influencing polymerization reactivity and polymer properties, which could be relevant for exploring the applications of 3-(Chloromethyl)-1λ⁶-thiane-1,1-dione in polymer science (Thillaye du Boullay et al., 2010).
Material Science and Optoelectronics
Research into low-band-gap copolymers for solar cell applications demonstrates the relevance of specific molecular modifications for achieving desired electronic properties. The development of thieno[3,4-c]pyrrole-4,6-dione-based copolymers for efficient solar cells hints at the potential for compounds like 3-(Chloromethyl)-1λ⁶-thiane-1,1-dione to be utilized in material science, particularly in the design and synthesis of materials with specific electronic characteristics (Zou et al., 2010).
Analytical Chemistry and Sensing
The synthesis and use of chloromethyl-substituted compounds for analytical purposes, such as the development of thiol-reactive luminophores for fluorescence microscopy, illustrate the potential of 3-(Chloromethyl)-1λ⁶-thiane-1,1-dione in analytical chemistry. Such compounds can be engineered to target specific cellular components, like mitochondria, indicating their utility in biological imaging and sensing applications (Amoroso et al., 2008).
Propriétés
IUPAC Name |
3-(chloromethyl)thiane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c7-4-6-2-1-3-10(8,9)5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJVSMPQCSJRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1528393.png)



![Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-](/img/structure/B1528399.png)

![N-(cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B1528404.png)

![tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1528409.png)

![1-(Tetrahydropyran-4-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1528412.png)